![molecular formula C10H12O2 B1529365 2-(Furan-3-yl)cyclohexan-1-one CAS No. 1343456-25-6](/img/structure/B1529365.png)
2-(Furan-3-yl)cyclohexan-1-one
Overview
Description
“2-(Furan-3-yl)cyclohexan-1-one” is a chemical compound with the CAS Number: 1343456-25-6 . It has a molecular weight of 164.2 and is typically stored at temperatures below -10°C . It is a liquid in its physical form .
Molecular Structure Analysis
The IUPAC name for this compound is 2-(3-furyl)cyclohexanone . The InChI code for this compound is 1S/C10H12O2/c11-10-4-2-1-3-9(10)8-5-6-12-7-8/h5-7,9H,1-4H2 .
Physical And Chemical Properties Analysis
“2-(Furan-3-yl)cyclohexan-1-one” is a liquid at room temperature . It has a molecular weight of 164.2 and is typically stored at temperatures below -10°C .
Scientific Research Applications
Photophysical Properties and Sensor Applications
Furans are a crucial class of compounds with a wide range of activities and properties. An improved method for synthesizing furans, like 2-(alkylamino)-3-aryl-6,7-dihydrobenzofuran-4(5H)-ones, has been developed. This method is more efficient, offering better yields and shorter reaction times without the need for column chromatography. The photophysical properties of these compounds have been studied, particularly for their potential use in metal ion sensors. For example, specific derivatives can act as "naked-eye sensors" for aluminum ions, undergoing a color change from yellow to colorless in the presence of aluminum(III) ions (Kumar et al., 2015).
Synthetic Methodologies and Heterocyclic Chemistry
Research has also focused on developing new synthetic routes for heterocyclic systems incorporating the furan moiety. For instance, tandem hetero-Diels–Alder/retro-Diels–Alder reactions have been employed to create hybrid heterocyclic systems with a furoxanylpyridine core. These methods allow for the efficient synthesis of complex polyheterocyclic structures combining furoxan and pyridine rings, demonstrating the versatility of furan derivatives in organic synthesis (Fershtat et al., 2016).
Catalytic Systems for Furan Synthesis
An efficient catalytic system involving Cu(I) in DMF has been developed for synthesizing highly substituted furans from 2-(1-alkynyl)-2-alken-1-ones. This system is notable for its ease of handling and the avoidance of moisture-sensitive reagents, such as gold(III) chloride, previously used in similar reactions (Patil et al., 2005).
Application in LED Light Photoinitiators
A notable application of furan derivatives is in the field of photopolymerization, where they serve as photoinitiators for LED light-based 3D printing. The synthesized furan derivative, 2,6-bis(furan-2-ylmethylidene)cyclohexan-1-one (BFC), demonstrates a large molar extinction coefficient and long-wavelength absorption due to its extensive conjugation structure. This makes it an effective photoinitiator at low concentrations, with potential use in light-color materials and visible light photopolymerization (Li et al., 2019).
Safety And Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Future Directions
Furan derivatives are important compounds in chemistry, biology, medicine, and materials science . They are considered as platform chemicals for the preparation of many novel practically useful compounds and materials . Therefore, the study and application of “2-(Furan-3-yl)cyclohexan-1-one” and similar compounds could be a promising direction for future research.
properties
IUPAC Name |
2-(furan-3-yl)cyclohexan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c11-10-4-2-1-3-9(10)8-5-6-12-7-8/h5-7,9H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTHZUSWHWXSECM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)C(C1)C2=COC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Furan-3-yl)cyclohexan-1-one |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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